molecular formula C11H12N2O B048143 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 115618-81-0

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B048143
CAS No.: 115618-81-0
M. Wt: 188.23 g/mol
InChI Key: JBTXAJAEEUNYJN-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring The presence of the cyclopropyl group at the fourth position and the dihydroquinoxalinone structure makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions:

    Starting Materials: The synthesis typically begins with a substituted aniline and a cyclopropyl ketone.

    Cyclization Reaction: The reaction involves the cyclization of the aniline derivative with the cyclopropyl ketone in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride) or a Bronsted acid (e.g., hydrochloric acid).

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or acetic acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling Up: Scaling up the reaction from laboratory to industrial scale while maintaining reaction efficiency.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

    Quality Control: Implementing quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the compound to its fully reduced form.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with various substituents.

    Reduction: Formation of fully reduced quinoxaline compounds.

    Substitution: Formation of substituted quinoxaline derivatives with different functional groups.

Scientific Research Applications

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.

    Biological Studies: The compound is used in biological assays to investigate its effects on various biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological pathways.

    Pathways Involved: It may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the cyclopropyl group.

    2,3-Dihydroquinoxalin-2-one: A similar compound with a different substitution pattern.

    Cyclopropylquinoxaline: A compound with a cyclopropyl group but different structural features.

Uniqueness

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the cyclopropyl group at the fourth position and the dihydroquinoxalinone structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a quinoxaline core with a cyclopropyl group at the 4-position. This unique structure contributes to its reactivity and biological activity. The presence of nitrogen atoms in the ring system enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

  • Mechanism : The compound has shown effectiveness against a range of microorganisms, likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Case Study : In a study assessing antimicrobial properties, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of several standard antibiotics, indicating superior potency in some cases .

2. Anticancer Properties

  • Mechanism : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific pathways involved in cell death.
  • Case Study : In vitro assays revealed that this compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values were comparable to known chemotherapeutics .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
3,4-Dihydroquinoxalin-2(1H)-one Lacks cyclopropyl groupModerate antibacterial activity
3-Cyclopropylquinoxaline Cyclopropyl at different positionPotential antitumor effects
2-Methylquinoxaline Methyl substitution insteadNeuroprotective properties

The presence of the cyclopropyl group in this compound is believed to enhance its biological activity compared to these analogs.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in target cells, leading to apoptosis.

Future Directions

Research on this compound is still evolving. Future studies should focus on:

  • In Vivo Studies : To evaluate efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.
  • Formulation Development : To enhance bioavailability and therapeutic potential.

Properties

IUPAC Name

4-cyclopropyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-7-13(8-5-6-8)10-4-2-1-3-9(10)12-11/h1-4,8H,5-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTXAJAEEUNYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611924
Record name 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115618-81-0
Record name 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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